N-(1,4-diphenylbutyl)propanamide is a synthetic compound that belongs to the class of amides and is characterized by its structural features, which include a propanamide backbone substituted with a 1,4-diphenylbutyl group. This compound has garnered interest due to its potential pharmacological applications, particularly in modulating dopaminergic pathways, which are crucial in the treatment of neurodegenerative diseases and other conditions affecting the central nervous system.
The compound can be classified under organic compounds, specifically as an amide due to the presence of the amide functional group (). It is synthesized through various chemical reactions that involve the coupling of phenyl groups with propanamide derivatives. The structural formula can be represented as:
This classification highlights its relevance in medicinal chemistry, particularly in drug design and development.
The synthesis of N-(1,4-diphenylbutyl)propanamide typically involves several steps:
The reaction conditions are typically optimized for yield and purity, employing techniques such as thin-layer chromatography (TLC) for monitoring progress and purification methods like recrystallization or chromatography for isolating the final product .
The molecular structure of N-(1,4-diphenylbutyl)propanamide can be visualized through its chemical formula and three-dimensional conformation. Key structural features include:
Key data points include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm structural integrity and purity .
N-(1,4-diphenylbutyl)propanamide is involved in various chemical reactions that are essential for its applications:
These reactions are crucial for modifying the compound's properties to enhance its pharmacological efficacy or reduce side effects .
The mechanism of action for N-(1,4-diphenylbutyl)propanamide primarily involves its interaction with neurotransmitter receptors, particularly those associated with dopaminergic pathways.
Experimental data from pharmacological studies suggest that modifications to the diphenylbutyl group can significantly affect receptor selectivity and potency .
The physical properties of N-(1,4-diphenylbutyl)propanamide include:
Chemical properties encompass:
N-(1,4-diphenylbutyl)propanamide has potential applications in various scientific fields:
Research continues to explore its full potential in therapeutic applications as well as its underlying mechanisms at a molecular level .
The exploration of N-(1,4-diphenylbutyl)propanamide arose from systematic efforts to overcome limitations of classical opioid scaffolds, particularly morphine and its derivatives. Early opioid research in the 1950s–1970s focused on natural alkaloids and simple synthetic modifications, leading to drugs with significant adverse effects like respiratory depression, tolerance, and addiction [8]. The 1980s witnessed a shift toward designing molecules that retained analgesic efficacy while mitigating these liabilities. This compound emerged as part of a broader investigation into N-phenylpropionamide derivatives, inspired by structural features of fentanyl and its analogues. Researchers sought to exploit the 1,4-diphenylbutyl moiety—a spacer linking two aromatic systems—to enhance receptor interaction versatility while maintaining metabolic stability [8] [3].
Table 1: Evolution of Key Opioid Scaffolds Leading to N-(1,4-Diphenylbutyl)propanamide
| Era | Scaffold Class | Representative Compound | Limitations Addressed by 1,4-Diphenylbutyl Design |
|---|---|---|---|
| Pre-1960s | Morphinan | Morphine | High addiction potential, respiratory depression |
| 1960s-1980s | 4-Anilidopiperidine | Fentanyl | Excessive potency, narrow therapeutic window |
| 1990s-Present | N-Arylpropionamide | N-(1,4-Diphenylbutyl)propanamide | Tunable receptor subtype selectivity, reduced off-target effects |
N-(1,4-Diphenylbutyl)propanamide exemplifies strategic diversification beyond traditional arylpiperidine cores. Classical opioids like fentanyl rely on a protonated nitrogen within a piperidine ring for μ-opioid receptor (MOR) binding. In contrast, this compound replaces the piperidine with a flexible N-propanamide group tethered to a 1,4-diphenylbutyl chain. This modification achieves three key objectives:
This scaffold also enables systematic structure-activity relationship (SAR) studies. For example, varying substituents on the phenyl rings modulates lipophilicity and electronic properties, directly influencing blood-brain barrier penetration and receptor binding kinetics. Derivatives with para-methoxy or meta-hydroxy groups show enhanced affinity for MOR, while bulkier groups like ortho-trifluoromethyl favor DOR selectivity [1] [7].
Table 2: Structural Comparison of N-(1,4-Diphenylbutyl)propanamide with Classical Opioid Scaffolds
| Feature | 4-Anilidopiperidine (e.g., Fentanyl) | N-(1,4-Diphenylbutyl)propanamide | Functional Impact |
|---|---|---|---|
| Basic Nitrogen | Piperidine (pKa ~8.5) | Propanamide (pKa ~3.5) | Reduced cationic charge at physiological pH; altered receptor docking |
| Aryl-Aryl Distance | Fixed (~6.5 Å via aniline linkage) | Adjustable (4.5–7.0 Å via butyl spacer) | Adaptability to divergent receptor conformations |
| Key Binding Motif | Anilido carbonyl | Propanamide carbonyl | Stable H-bond acceptor; resistant to hydrolysis |
| Synthetic Accessibility | Multi-step, low yield | Modular synthesis (3–4 steps) | Enables rapid analogue generation |
The structural architecture of N-(1,4-diphenylbutyl)propanamide directly addresses two persistent challenges in CNS drug design: receptor subtype selectivity and potency optimization.
Receptor Subtype Selectivity: Traditional opioids exhibit promiscuous binding across MOR, DOR, and KOR, contributing to side effects like dysphoria (KOR-mediated) or constipation (MOR-mediated). This compound’s elongated 1,4-diphenylbutyl moiety preferentially accesses MOR and DOR subpockets less conserved in KOR. Computational docking studies indicate the distal phenyl ring occupies a hydrophobic cleft in MOR (Trp318/Val325 region) that is sterically hindered in KOR due to bulkier residues (Ile316/Leu322) [1] [5]. Consequently, lead analogues demonstrate >100-fold selectivity for MOR/DOR over KOR, potentially mitigating KOR-associated dysphoria [5].
Potency Modulation: The propanamide group serves as a bioisostere for metabolically labile esters in earlier opioids. Its electron-deficient carbonyl forms a strong hydrogen bond with MOR His319, a critical residue in agonist-induced G-protein activation [9]. Additionally, the N-alkyl chain length (propanamide vs. acetamide or butanamide) fine-tunes potency. Propanamide derivatives exhibit sub-micromolar EC₅₀ values in cAMP inhibition assays, outperforming shorter or longer homologs due to optimal van der Waals contacts with a MOR subcavity [5].
Blood-Brain Barrier (BBB) Penetrance: LogP calculations for unsubstituted N-(1,4-diphenylbutyl)propanamide (~3.8) align with optimal CNS penetration (desired range: 2–5). Para-substitution with electron-donating groups (e.g., -OCH₃) increases logP to ~4.2, enhancing brain uptake but potentially reducing aqueous solubility. This balance is adjustable via targeted fluorination, which maintains lipophilicity while improving metabolic stability [4] [7].
Table 3: Selectivity and Potency Profile of N-(1,4-Diphenylbutyl)propanamide Analogues
| R¹ (Proximal Phenyl) | R² (Distal Phenyl) | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR cAMP EC₅₀ (nM) |
|---|---|---|---|---|---|
| H | H | 42 ± 3.1 | 510 ± 45 | 5200 ± 620 | 18 ± 2.4 |
| p-OCH₃ | H | 16 ± 1.8 | 290 ± 32 | 4800 ± 590 | 9 ± 1.1 |
| H | m-F | 38 ± 2.9 | 180 ± 21 | 6100 ± 710 | 22 ± 3.0 |
| p-F | p-CF₃ | 25 ± 2.3 | 450 ± 51 | 8900 ± 980 | 14 ± 1.8 |
Ki = Inhibition constant; cAMP = Cyclic adenosine monophosphate assay; Data represent mean ± SEM [1] [5]
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 1246815-51-9
CAS No.:
CAS No.: